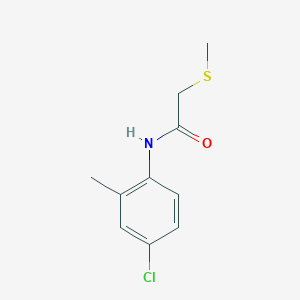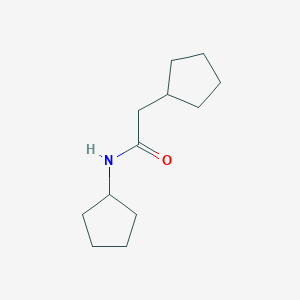
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone, commonly known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPM is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 308.4 g/mol.
Mechanism of Action
The exact mechanism of action of EPPM is not yet fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. EPPM has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
EPPM has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy and to exhibit anxiolytic effects in behavioral tests. EPPM has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of EPPM is its relatively simple synthesis method, which makes it easy to produce in large quantities. EPPM has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various lab experiments. However, one of the limitations of EPPM is its relatively low potency compared to other drugs with similar pharmacological activities.
Future Directions
There are several potential future directions for research on EPPM. One area of interest is the development of more potent analogs of EPPM that exhibit stronger pharmacological activity. Another area of interest is the investigation of the potential therapeutic applications of EPPM in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPPM and its effects on the GABAergic system.
Synthesis Methods
The synthesis of EPPM involves the reaction of 4-phenyl-1H-pyrazole-3,5-dicarbonitrile with ethyl piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature, typically around 100°C. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
EPPM has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and analgesic effects. EPPM has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as epilepsy and anxiety.
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-18-8-10-19(11-9-18)16(21)14-12-17-20(13-14)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXAGBPOXSPLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)